molecular formula C10H10F2O3 B1412906 Methyl 3,4-difluoro-5-methoxyphenylacetate CAS No. 1803832-42-9

Methyl 3,4-difluoro-5-methoxyphenylacetate

Cat. No. B1412906
CAS RN: 1803832-42-9
M. Wt: 216.18 g/mol
InChI Key: WGDKIZGRKVCDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,4-difluoro-5-methoxyphenylacetate (MDFA) is a synthetic organic compound that belongs to a class of compounds known as fluoroalkyl esters. MDFA is a versatile compound that can be used for a variety of scientific applications, ranging from synthesis and catalysis to biochemical and physiological studies.

Scientific Research Applications

Methyl 3,4-difluoro-5-methoxyphenylacetate can be used in a variety of scientific applications. It has been used as a catalyst for a variety of reactions, including the synthesis of amides, esters, and aldehydes. It has also been used as a reagent for the synthesis of a variety of heterocyclic compounds, such as pyridines and quinolines. In addition, Methyl 3,4-difluoro-5-methoxyphenylacetate has been used in the synthesis of a variety of biologically active compounds, such as antibiotics and anti-inflammatory agents.

Mechanism of Action

Methyl 3,4-difluoro-5-methoxyphenylacetate is a versatile compound that can be used as a catalyst in a variety of reactions. In the presence of a base, Methyl 3,4-difluoro-5-methoxyphenylacetate can act as a nucleophile, attacking electrophilic centers in the substrate. In the presence of an acid, Methyl 3,4-difluoro-5-methoxyphenylacetate can act as an electrophile, reacting with nucleophilic centers in the substrate. In either case, the reaction proceeds via a series of steps, including protonation, attack, and deprotonation.
Biochemical and Physiological Effects
Methyl 3,4-difluoro-5-methoxyphenylacetate has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, Methyl 3,4-difluoro-5-methoxyphenylacetate has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, Methyl 3,4-difluoro-5-methoxyphenylacetate has been shown to possess antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

Methyl 3,4-difluoro-5-methoxyphenylacetate has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, which makes it accessible to many researchers. Another advantage is that it is a relatively stable compound, which makes it easy to store and handle. However, Methyl 3,4-difluoro-5-methoxyphenylacetate is also a relatively reactive compound, which can lead to unwanted side reactions in some cases. Additionally, Methyl 3,4-difluoro-5-methoxyphenylacetate is an irritant and can cause skin and eye irritation if not handled properly.

Future Directions

Methyl 3,4-difluoro-5-methoxyphenylacetate is an important compound with a variety of potential applications. In the future, Methyl 3,4-difluoro-5-methoxyphenylacetate could be used to synthesize a variety of biologically active compounds, such as drugs and pesticides. Additionally, Methyl 3,4-difluoro-5-methoxyphenylacetate could be used in the development of novel catalytic processes for the synthesis of a variety of organic compounds. Furthermore, Methyl 3,4-difluoro-5-methoxyphenylacetate could be used to study the biochemical and physiological effects of various compounds, such as antibiotics and anti-inflammatory agents. Finally, Methyl 3,4-difluoro-5-methoxyphenylacetate could be used to study the mechanism of action of various enzymes, such as cyclooxygenase-2 and acetylcholinesterase.

properties

IUPAC Name

methyl 2-(3,4-difluoro-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-14-8-4-6(5-9(13)15-2)3-7(11)10(8)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDKIZGRKVCDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CC(=O)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-difluoro-5-methoxyphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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